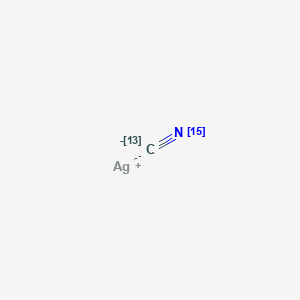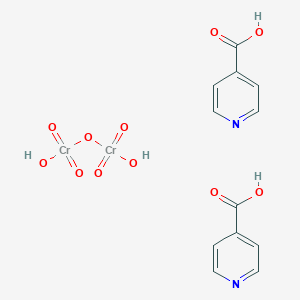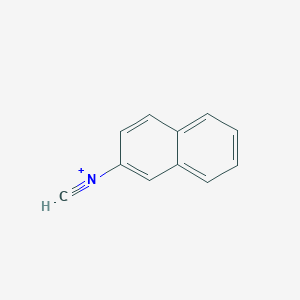
Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le trichlorure de (η5-2,4-cyclopentadiène-1-yl)zirconium est un composé organométallique qui comporte un atome de zirconium lié à un cycle cyclopentadiényle et trois atomes de chlore. Ce composé fait partie d'une classe plus large de métallocènes, connus pour leurs propriétés chimiques uniques et leurs applications dans divers domaines, notamment la catalyse et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le trichlorure de (η5-2,4-cyclopentadiène-1-yl)zirconium peut être synthétisé par réaction du tétrachlorure de zirconium avec le cyclopentadiénylsodium. La réaction a généralement lieu dans une atmosphère inerte pour éviter les réactions secondaires indésirables. Le schéma réactionnel général est le suivant :
ZrCl4+NaC5H5→Zr(η5−C5H5)Cl3+NaCl
Méthodes de production industrielle
La production industrielle du trichlorure de (η5-2,4-cyclopentadiène-1-yl)zirconium met en œuvre des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, impliquant souvent l'utilisation de réactifs de haute pureté et d'environnements contrôlés pour minimiser la contamination.
Analyse Des Réactions Chimiques
Types de réactions
Le trichlorure de (η5-2,4-cyclopentadiène-1-yl)zirconium subit divers types de réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore peuvent être substitués par d'autres ligands, tels que des groupes alkyles ou aryles.
Oxydation et réduction : Le composé peut participer à des réactions redox, modifiant l'état d'oxydation du centre de zirconium.
Formation de complexes : Il peut former des complexes avec d'autres centres métalliques ou des ligands, élargissant son utilité en catalyse.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions avec le trichlorure de (η5-2,4-cyclopentadiène-1-yl)zirconium comprennent les réactifs de Grignard, les composés organolithium et divers nucléophiles. Les réactions sont généralement effectuées sous atmosphère inerte pour éviter l'oxydation et l'hydrolyse.
Principaux produits
Les principaux produits formés à partir de réactions impliquant le trichlorure de (η5-2,4-cyclopentadiène-1-yl)zirconium dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire une variété de composés organozirconium, tandis que la formation de complexes peut produire des complexes multimétalliques aux propriétés uniques.
Applications de la recherche scientifique
Chimie
En chimie, le trichlorure de (η5-2,4-cyclopentadiène-1-yl)zirconium est utilisé comme précurseur pour la synthèse d'autres composés organozirconium. Il est également utilisé dans les processus catalytiques, tels que les réactions de polymérisation, où il agit comme un catalyseur ou un co-catalyseur.
Biologie et médecine
Bien que ses applications directes en biologie et en médecine soient limitées, les dérivés du trichlorure de (η5-2,4-cyclopentadiène-1-yl)zirconium sont étudiés pour une utilisation potentielle dans les systèmes d'administration de médicaments et comme agents d'imagerie en raison de leurs propriétés chimiques uniques.
Industrie
Dans l'industrie, ce composé est utilisé dans la production de matériaux avancés, notamment des polymères et des composites haute performance. Son rôle de catalyseur dans les réactions de polymérisation est particulièrement précieux pour produire des matériaux ayant des propriétés mécaniques et thermiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du trichlorure de (η5-2,4-cyclopentadiène-1-yl)zirconium dans les processus catalytiques implique l'activation du centre de zirconium, qui facilite la formation et la rupture des liaisons chimiques. Le cycle cyclopentadiényle stabilise le centre de zirconium, lui permettant de participer à divers cycles catalytiques. Les cibles moléculaires et les voies impliquées comprennent l'activation des oléfines et d'autres composés insaturés, conduisant à la polymérisation ou à d'autres transformations.
Applications De Recherche Scientifique
Chemistry
In chemistry, trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium is used as a precursor for the synthesis of other organozirconium compounds. It is also employed in catalytic processes, such as polymerization reactions, where it acts as a catalyst or co-catalyst.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for potential use in drug delivery systems and as imaging agents due to their unique chemical properties.
Industry
In industry, this compound is utilized in the production of advanced materials, including high-performance polymers and composites. Its role as a catalyst in polymerization reactions is particularly valuable for producing materials with specific mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium in catalytic processes involves the activation of the zirconium center, which facilitates the formation and breaking of chemical bonds. The cyclopentadienyl ring stabilizes the zirconium center, allowing it to participate in various catalytic cycles. Molecular targets and pathways involved include the activation of olefins and other unsaturated compounds, leading to polymerization or other transformations.
Comparaison Avec Des Composés Similaires
Composés similaires
- Trichlorure de (η5-2,4-cyclopentadiène-1-yl)titane
- Trichlorure de (η5-2,4-cyclopentadiène-1-yl)hafnium
Unicité
Le trichlorure de (η5-2,4-cyclopentadiène-1-yl)zirconium est unique en raison de ses propriétés électroniques et stériques spécifiques conférées par le centre de zirconium. Comparé à ses analogues au titane et à l'hafnium, il présente souvent une réactivité et une sélectivité différentes dans les processus catalytiques, ce qui le rend précieux pour des applications spécifiques en science des matériaux et en catalyse.
Propriétés
Formule moléculaire |
C5H5Cl3Zr |
|---|---|
Poids moléculaire |
262.7 g/mol |
InChI |
InChI=1S/C5H5.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3 |
Clé InChI |
SULDCQJIUCVYOB-UHFFFAOYSA-K |
SMILES canonique |
C1=C[CH]C=C1.Cl[Zr](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)



![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)
![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)


![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)



